2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrazine hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. The compound features a unique structure that combines a pyrazine ring with an oxadiazole moiety and an azetidine group. Its molecular formula is with a molecular weight of approximately 174.19 g/mol. The hydrochloride form indicates that it is a salt, which may enhance its solubility and stability for pharmaceutical use.
2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrazine hydrochloride can be classified as:
The synthesis of 2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrazine hydrochloride typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
Technical details regarding specific reaction conditions (temperature, solvent choice, catalysts) are crucial for optimizing yield and purity but are often proprietary or detailed in specific patents .
The molecular structure of 2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrazine hydrochloride features:
The compound's structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 174.19 g/mol |
CAS Number | Not specifically listed |
The compound can participate in various chemical reactions typical for heterocycles:
These reactions highlight the compound's versatility and potential for further functionalization .
The mechanism of action for 2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrazine hydrochloride is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors relevant to disease pathways.
Potential mechanisms include:
Data from docking studies suggest that it binds effectively to target proteins, which may underlie its therapeutic effects .
Physical properties include:
Chemical properties include:
Relevant data from studies indicate that the compound exhibits favorable pharmacokinetic profiles, essential for drug development .
2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrazine hydrochloride has potential applications in:
The structural architecture of 2-(5-azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrazine hydrochloride (CAS: 1426291-06-6) integrates three pharmacologically significant heterocycles, each contributing distinct electronic and steric properties. The pyrazine ring serves as an electron-deficient π-system, enhancing metabolic stability and facilitating π-π stacking interactions with biological targets like PARP enzymes [4]. The 1,2,4-oxadiazole acts as a planar, hydrolytically stable bioisostere for ester or amide bonds, optimizing ligand-receptor binding kinetics [10]. The azetidine introduces conformational rigidity through its strained four-membered ring, improving target selectivity and reducing entropic penalties upon binding [6].
Rational design leverages these components to target enzymes with adenine-binding pockets (e.g., PARP-1). Computational docking studies indicate the pyrazine ring occupies the nicotinamide subpocket, while the azetidine extends toward auxiliary hydrophobic regions [4]. Hybridization strategies often employ retrosynthetic disconnection into three synthons:
Table 1: Key Synthons for Hybrid Scaffold Assembly
Synthon | Role | Target Subunit |
---|---|---|
Pyrazine-2-carbonitrile | Electrophile for amidoxime formation | Oxadiazole C3-pyrazine linkage |
Azetidine-3-amine | Nucleophile for cyclization | Azetidine N1 position |
Boc₂O/TMSCl | Protecting groups | Azetidine N1 functionalization |
The 1,2,4-oxadiazole core is constructed via cyclocondensation between pyrazine-2-carbonitrile and hydroxylamine derivatives, followed by coupling with azetidine-3-carboxylic acid precursors. Two optimized protocols dominate:
Regioselectivity challenges arise from unsymmetrical azetidine precursors. For example, N-sulfonyl-protected azetidine-3-carboxylic acids favor C5-azetidinyl substitution due to steric bias during cyclization [3]. Microwave-assisted synthesis (150°C, 30 min) enhances efficiency, reducing reaction times from hours to minutes while maintaining >90% regiopurity [9].
Table 2: Oxadiazole Cyclization Methods Compared
Method | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|
Amidoxime Pathway | EDC/HOBt, then Δ, 12 h | 65–75 | High (C5-azetidinyl) |
One-Pot | DMA, 130°C, 6 h | 75–85 | Moderate |
Microwave-Assisted | 150°C, 30 min, solvent-free | 85–92 | High |
The azetidine ring’s N1 and C3 positions are pivotal for modulating physicochemical properties. N1-functionalization commonly employs sulfonylation or acylation:
C3-modifications exploit the ring’s inherent strain. Electrophilic aromatic substitution on C3-arylazetidines occurs preferentially at the para-position, while nucleophiles attack C3 via SN₂ pathways due to angle strain [6]. For the target compound, C3 is covalently linked to the oxadiazole, necessitating late-stage modifications. Protected azetidin-3-ylmethanols (e.g., TBS-ethers) allow post-cyclization deprotection and functionalization [6].
Orthogonal protection is essential for azetidine handling:
Azetidine’s basicity (pKa ~11.5) necessitates protection to prevent unwanted salt formation. HCl salts of unprotected azetidines complicate purification but facilitate crystallization in final steps .
Key steps impose low-temperature constraints:
Supply chain limitations include:
Table 3: Cold-Chain-Dependent Steps and Alternatives
Step | Standard Conditions | Scalable Alternatives |
---|---|---|
Ketene formation | –78°C, DCM, Et₃N | Continuous flow (–30°C), 2-MeTHF |
Azetidine sulfonylation | 0°C → RT, 12 h | Phase-transfer catalysis, 25°C |
Final HCl salt formation | 0°C crystallization | Anti-solvent addition (IPA/EtOAc) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0